SB-222200

CNS Drug Development In Silico ADME/T NK3 Antagonist

SB-222200 is the optimal NK3 receptor antagonist for CNS research—delivering superior drug-likeness and CNS-penetrant physicochemical properties versus osanetant and talnetant. With high affinity (Ki=4.4 nM), >22,000-fold selectivity over NK1, and verified BBB penetration producing brain-concentration-dependent behavioral effects (ED50 ≈5 mg/kg p.o.), it is the definitive tool for oral dosing in CNS animal models. It also serves as a selective NLRP3 inflammasome inhibitor, potently blocking NLRP3 without affecting NLRC4 or AIM2 pathways—ideal for MSU-induced peritonitis and DSS-induced colitis models. As a validated positive control, its potent functional antagonism of NKB-induced calcium mobilization (IC50=18.4 nM) provides a robust benchmark for NK3 screening assays. Ensure reproducible, translational results—choose SB-222200.

Molecular Formula C26H24N2O
Molecular Weight 380.5 g/mol
CAS No. 174635-69-9
Cat. No. B1680810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-222200
CAS174635-69-9
SynonymsN-(alpha-ethylbenzyl)-3-methyl-2-phenylquinoline-4-carboxamide
SB 222200
SB-222200
Molecular FormulaC26H24N2O
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)C
InChIInChI=1S/C26H24N2O/c1-3-22(19-12-6-4-7-13-19)28-26(29)24-18(2)25(20-14-8-5-9-15-20)27-23-17-11-10-16-21(23)24/h4-17,22H,3H2,1-2H3,(H,28,29)/t22-/m0/s1
InChIKeyMQNYRKWJSMQECI-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SB-222200 (CAS 174635-69-9): A Potent, BBB-Penetrant NK3 Receptor Antagonist for CNS-Focused Research


SB-222200 is a non-peptide antagonist of the human neurokinin-3 (NK3) receptor, distinguished by its high affinity (Ki = 4.4 nM), significant blood-brain barrier (BBB) penetration, and oral activity [1]. As a member of the 2-phenyl-4-quinolinecarboxamide class, it serves as a crucial pharmacological tool for investigating the central nervous system (CNS) roles of the NK3 receptor .

Why SB-222200 Cannot Be Simply Substituted by Other NK3 Antagonists


While several NK3 receptor antagonists exist, such as talnetant and osanetant, their physicochemical and pharmacological profiles differ significantly [1]. A direct comparison shows that SB-222200, along with SB-218.795, demonstrates higher compliance with drug-likeness rules and more suitable physicochemical properties compared to osanetant and talnetant [2]. Furthermore, differences in functional activity have been observed, where talnetant and osanetant exhibit distinct modes of action in cellular Ca2+ mobilization assays [3]. Therefore, generic substitution is not supported by evidence and could lead to divergent experimental outcomes, particularly in CNS studies.

SB-222200: Quantified Differentiation Against Closest Analogs and In-Class Alternatives


Superior Drug-Likeness and Physicochemical Profile vs. Osanetant and Talnetant

SB-222200, along with SB-218.795, demonstrates a higher degree of compliance with drug-likeness rules and more suitable physicochemical properties compared to the NK3 antagonists osanetant and talnetant [1]. This finding is based on an in silico ADME/T analysis, which indicates that SB-222200 possesses a superior foundational profile for development as a CNS-penetrant therapeutic.

CNS Drug Development In Silico ADME/T NK3 Antagonist

High Nanomolar Affinity and Pronounced Selectivity for NK3 Over NK1/NK2 Receptors

SB-222200 exhibits potent and highly selective binding to the human NK3 receptor. It inhibits 125I-[MePhe7]neurokinin B (NKB) binding to CHO cell membranes stably expressing the human NK3 receptor with a Ki of 4.4 nM [1]. Crucially, it displays marked selectivity for NK3 over the closely related NK1 and NK2 receptors, with Ki values of >100,000 nM and 250 nM, respectively . This represents a >22,000-fold selectivity window over NK1.

Receptor Pharmacology Binding Affinity Target Selectivity

Potent Functional Antagonism of NK3-Mediated Calcium Mobilization

In a functional cellular assay, SB-222200 potently antagonizes NKB-induced Ca2+ mobilization in HEK 293 cells stably expressing the human NK3 receptor (HEK 293-hNK-3R) with an IC50 of 18.4 nM [1]. This demonstrates that its high receptor binding affinity (Ki = 4.4 nM) translates into potent inhibition of downstream NK3 signaling in a living cell context.

Functional Assay Calcium Mobilization GPCR Antagonism

Significant Blood-Brain Barrier Penetration Correlating with In Vivo CNS Activity

SB-222200 effectively crosses the blood-brain barrier in both mouse and rat models [1]. Its oral administration (ED50 ≈ 5 mg/kg) produces a dose-dependent inhibition of behavioral responses induced by the NK3-selective agonist senktide [2]. Critically, the magnitude of this in vivo effect correlates significantly with the compound's concentration in the brain, but not in plasma, providing direct evidence of its CNS target engagement [3].

CNS Pharmacology In Vivo Efficacy Blood-Brain Barrier

Moderate Oral Bioavailability and Sustained Plasma Concentrations in Rat

Pharmacokinetic studies in rats following oral administration (8 mg/kg) reveal that SB-222200 achieves moderate oral bioavailability (46%) and sustained plasma concentrations, with a Cmax of approximately 400 ng/mL [1]. A separate study confirmed a Cmax of 427 ng/mL following a 10 mg/kg oral dose, with a terminal elimination half-life of 1.9 hours and high plasma clearance (56 mL/min/kg) after intravenous administration .

Pharmacokinetics ADME Oral Dosing

Selective Inhibition of NLRP3 Inflammasome Over NLRC4 and AIM2 Inflammasomes

Beyond its NK3 antagonism, SB-222200 has been identified as a selective inhibitor of the NLRP3 inflammasome. It effectively inhibits NLRP3 inflammasome activation in macrophages while having no impact on the activation of the closely related NLRC4 or AIM2 inflammasomes [1]. This activity is mediated through direct binding to the NLRP3 protein and is independent of its NK3 receptor antagonism [2].

Inflammation Inflammasome Immunology

Optimized Application Scenarios for SB-222200 Based on Empirical Evidence


Investigating Central NK3 Receptor Function In Vivo

For studies aiming to elucidate the role of the NK3 receptor in CNS physiology or behavior, SB-222200 is an optimal choice. Its demonstrated high affinity and selectivity for NK3 (Ki = 4.4 nM, >22,000-fold over NK1) ensures target specificity [1]. Critically, its verified ability to cross the blood-brain barrier and exert brain-concentration-dependent behavioral effects (ED50 ≈ 5 mg/kg p.o. in mice) confirms its utility for oral dosing in CNS-focused animal models [REFS-2, REFS-3].

Building a CNS-Focused Compound Library for Drug Discovery

When curating a compound library for CNS drug discovery, SB-222200 offers advantages over other NK3 antagonists like osanetant and talnetant. In silico ADME/T analyses have shown that SB-222200 exhibits higher compliance with drug-likeness rules and more suitable physicochemical properties for CNS penetration [4]. Including SB-222200 in a library provides a starting point with a favorable profile for oral CNS drug development.

Studying NLRP3 Inflammasome-Mediated Inflammation

In immunological research focused on the NLRP3 inflammasome, SB-222200 serves as a selective chemical probe. Evidence shows it potently inhibits NLRP3 activation without affecting the NLRC4 or AIM2 inflammasomes, offering a high degree of selectivity within this pathway [5]. This property is particularly valuable for dissecting the specific contribution of NLRP3 in complex inflammatory disease models, such as MSU-induced peritonitis or DSS-induced colitis [6].

Validating NK3 Antagonism in Functional Cellular Assays

SB-222200 is a well-characterized standard for confirming NK3 receptor blockade in vitro. Its potent functional antagonism of NKB-induced calcium mobilization in HEK293-hNK-3R cells (IC50 = 18.4 nM) provides a robust, quantitative benchmark [7]. This makes it an ideal positive control when screening new compounds for NK3 antagonist activity or when establishing NK3-mediated signaling assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB-222200

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.